6-chloro-2-fluoro-1H-purine

Regioselective SNAr Purine library synthesis Medicinal chemistry building block

6-Chloro-2-fluoro-1H-purine is the preferred scaffold for synthesizing 2,6,9-trisubstituted purine libraries targeting CDKs and antiviral nucleosides. The orthogonal C6–Cl/C2–F reactivity enables sequential regioselective SNAr without protecting-group strategies, directly increasing synthetic throughput versus 2,6-dichloropurine. Its superior aqueous solubility drives higher biocatalytic transglycosylation efficiency for nucleoside analog production. Procure now for validated routes to purvalanol B-like CDK inhibitors (IC50 = 6 nM) and dual anti-HIV/HBV agents.

Molecular Formula C5H2ClFN4
Molecular Weight 172.55 g/mol
Cat. No. B7723777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-fluoro-1H-purine
Molecular FormulaC5H2ClFN4
Molecular Weight172.55 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=NC2=N1)F)Cl
InChIInChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeyUNRIYCIDCQDGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-fluoro-1H-purine: A Dual-Halogenated Purine Building Block for Targeted Kinase and Antiviral Research


6-Chloro-2-fluoro-1H-purine (CAS 1651-29-2, C₅H₂ClFN₄, MW 172.55) is a heterobifunctional purine scaffold bearing chlorine at C6 and fluorine at C2 . This dual-halogen substitution pattern imparts orthogonal reactivity, making it a versatile intermediate for the sequential construction of 2,6,9-trisubstituted purine libraries targeting cyclin-dependent kinases (CDKs) and antiviral nucleoside analogues . Its melting point of 162–163 °C and predicted logP of 1.15–1.38 facilitate both solid-phase handling and solution-phase chemistry .

Why 6-Chloro-2-fluoro-1H-purine Cannot Be Replaced by 2,6-Dichloropurine or Monohalogenated Purines


The presence of both chlorine and fluorine on the same purine ring is not merely additive; it generates orthogonal leaving-group potential that is absent in symmetrical dihalo analogs (e.g., 2,6-dichloropurine) and monohalogenated purines (e.g., 6-chloropurine). The C6–Cl bond is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2–F bond, enabling sequential, regioselective functionalization without protecting-group strategies . In enzymatic transglycosylation, 6-chloro-2-fluoropurine (6C2FP) and 2,6-dichloropurine (26DCP) exhibit closely similar substrate activity; however, 6C2FP's higher aqueous solubility makes it the preferred substrate for scalable biocatalytic nucleoside production . Simply substituting one halogenated purine for another risks both regiochemical fidelity and biocatalytic efficiency.

Quantitative Differentiation Evidence for 6-Chloro-2-fluoro-1H-purine: Comparator-Based Selection Guide


Orthogonal C6–Cl vs. C2–F Reactivity Enables Sequential Regioselective Functionalization Without Protecting Groups

The 2-fluoro-6-chloropurine framework is explicitly identified in U.S. Patent 6,573,044 as the preferred starting scaffold for generating 2,6,9-trisubstituted purine kinase inhibitor libraries because the C6–Cl bond undergoes nucleophilic aromatic substitution (SNAr) preferentially over the C2–F bond . This orthogonal reactivity is not achievable with 2,6-dichloropurine, where both C–Cl bonds possess comparable reactivity, leading to mixture formation during serial functionalization. The purvalanol B inhibitor, ultimately derived from this scaffold, achieves an IC₅₀ of 6 nM against CDK2—a 30-fold greater affinity than the reference CDK2 inhibitor flavopiridol .

Regioselective SNAr Purine library synthesis Medicinal chemistry building block

Scalable Enzymatic Transglycosylation: 60% Isolated Yield at 1.25 mmol Scale for Antiviral Nucleoside Precursor

In a head-to-head enzymatic transglycosylation study, 6-chloro-2-fluoropurine (6C2FP) and 2,6-dichloropurine (26DCP) were evaluated using recombinant thermostable nucleoside phosphorylases from G. thermoglucosidasius and T. thermophilus . The substrate activity of 6C2FP and 26DCP in ribo- and 2′-deoxyribo-nucleoside synthesis was closely similar; however, the efficiency of β-D-arabinofuranoside synthesis was lower for both substrates versus 2,6-diaminopurine (DAP). Critically, the immobilized enzyme system enabled a scaled-up synthesis of 6-chloro-2-fluoro-(β-D-ribofuranosyl)-purine (compound 9) at 60 °C with a uridine:purine ratio of 2:1, affording the product in 60% isolated yield at 1.25 mmol scale (50 mL reaction volume) .

Biocatalysis Nucleoside phosphorylase Process-scale synthesis

Anti-HIV-1 and Anti-HBV Activity of Adenine Nucleoside Derived from 6-Chloro-2-fluoropurine: EC₅₀ = 1.5 μM and 1.7 μM Respectively

In a study evaluating 2′-fluoro-2′,3′-unsaturated L-nucleosides, coupling of 6-chloro-2-fluoropurine with the sugar acetate 8 yielded a purine nucleoside that was subsequently converted to the adenine derivative 36 . Compound 36 exhibited anti-HIV-1 EC₅₀ = 1.5 μM in human peripheral blood mononuclear (PBM) cells and anti-HBV EC₅₀ = 1.7 μM in 2.2.15 cells, without significant cytotoxicity up to 100 μM in human PBM, Vero, CEM, and HepG2 cells . In the same study, nucleosides derived from 6-chloropurine (without the C2-fluoro substituent) were also synthesized and evaluated, providing an internal comparator series. The adenine derivative 36 derived from 6C2FP was among the most potent in the series, alongside cytosine 23 (anti-HIV EC₅₀ = 0.51 μM) and 5-fluorocytosine 25 (EC₅₀ = 0.17 μM) .

Antiviral nucleoside HIV-1 inhibition HBV inhibition

Crystal Structure of 2-Fluoro-6-chloropurine Bound to Leishmania mexicana GPDH at 2.20 Å Resolution: Anomalous Scattering Validates Halogen Positions

The crystal structure of Leishmania mexicana glycerol-3-phosphate dehydrogenase (LmGPDH) in complex with 2-fluoro-6-chloro-purine (FCP) was determined at 2.20 Å resolution (PDB ID: 1JDJ) . A series of 2,6-disubstituted purines were synthesized as inhibitors of LmGPDH using the adenine moiety of NAD⁺ as a lead compound. 2,6-Dihalogenated purines including FCP, 2-bromo-6-chloro-purine (BCP), and 2-bromo-6-hydroxy-purine (BOP) showed IC₅₀ values of approximately 5 mM against GPDH, representing significantly higher inhibition than the natural ligand adenine . Anomalous diffraction data collected at 1.77 Å unambiguously distinguished the chlorine and fluorine substituents, confirming the binding orientation of FCP within the active site .

Structural biology Antiparasitic drug design X-ray crystallography

Sonogashira Cross-Coupling at C6 Enables Modular Synthesis of Nek2 and CDK Inhibitor Chemotypes

The synthesis of Nek2-IN-6, a selective Nek2 kinase inhibitor, begins with 2-fluoro-6-chloro-purine undergoing Sonogashira cross-coupling with triisopropylsilylethyne (TIPS-ethyne) at the C6 position, followed by TIPS deprotection, C2 nucleophilic aromatic substitution with anilines, and final functionalization . This modular sequence exploits the differential reactivity of the C6–Cl bond (Sonogashira site) and the C2–F bond (SNAr site). Replacement with 2,6-dichloropurine would risk competing cross-coupling at both positions, while 6-chloropurine lacks the C2 handle for subsequent diversification. The fluorescent CDK inhibitor patent (US 9,408,848 B2) similarly specifies 2-fluoro-6-chloro-purine as the starting material for synthesizing roscovitine and purvalanol analogs, functionalizing N9 with C1–4 alkyl groups, C6 with aromatic amines, and C2 with hydrocarbon amines .

Sonogashira coupling Kinase inhibitor synthesis Structure-activity relationship

Prioritized Application Scenarios for 6-Chloro-2-fluoro-1H-purine Based on Quantitative Differentiation Evidence


Kinase-Focused Combinatorial Library Synthesis via Sequential C6/N9/C2 Derivatization

Leveraging the orthogonal reactivity of C6–Cl (SNAr or cross-coupling) and C2–F (SNAr under more forcing conditions), 6-chloro-2-fluoropurine serves as the privileged starting scaffold for generating 2,6,9-trisubstituted purine libraries targeting the ATP-binding site of CDKs, as specifically taught in US Patent 6,573,044 . The purvalanol B chemotype (CDK2 IC₅₀ = 6 nM) exemplifies the potency achievable from this scaffold. Procurement of 6C2FP rather than 2,6-dichloropurine eliminates the need for protecting-group strategies to achieve C6-selective first-step functionalization, directly increasing library synthetic throughput.

Enzymatic Synthesis of Antiviral Nucleoside Precursors at Preparative Scale

The validated 60% isolated yield at 1.25 mmol scale using immobilized thermostable nucleoside phosphorylases positions 6C2FP as the substrate of choice for biocatalytic production of 6-chloro-2-fluoro-purine riboside . This nucleoside intermediate is a key precursor for adenine derivative 36, which displays dual anti-HIV-1 (EC₅₀ = 1.5 μM) and anti-HBV (EC₅₀ = 1.7 μM) activity with >66-fold selectivity over cytotoxicity . The continuous enzyme membrane reactor (EMR) methodology has further been demonstrated for 6C2FP deoxyriboside production, supporting industrial-scale adoption .

Structural Biology Probe for Glycerol-3-Phosphate Dehydrogenase Inhibitor Design

The PDB-deposited structure 1JDJ (2.20 Å resolution) provides a validated binding pose for 2-fluoro-6-chloro-purine in the NAD⁺-binding pocket of Leishmania mexicana GPDH . The fluorine atom's anomalous scattering signal at 1.77 Å enables unambiguous orientation assignment in crystallographic fragment screening campaigns. FCP and its analogs (BCP, BOP) inhibit LmGPDH with IC₅₀ values of ~5 mM, representing a validated starting point for structure-guided optimization toward antiparasitic therapeutics.

Fluorescent CDK Inhibitor and Targeted Covalent Inhibitor Synthesis

As specified in US Patent 9,408,848 B2, 2-fluoro-6-chloro-purine is the mandatory starting material for constructing fluorescent roscovitine/purvalanol analogs, wherein N9 alkylation, C6 aromatic amination, and C2 hydrocarbon amination are performed sequentially, followed by fluorophore conjugation . Similarly, the covalent Nek2 inhibitor Nek2-IN-6 is synthesized from 6C2FP via C6 Sonogashira coupling with TIPS-ethyne . These published routes establish 6C2FP as an irreplaceable entry point for two distinct, therapeutically relevant inhibitor series.

Quote Request

Request a Quote for 6-chloro-2-fluoro-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.